molecular formula C13H18N2O2S3 B2918520 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 873009-86-0

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2918520
M. Wt: 330.48
InChI Key: MEBDMVAUXMEHLE-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been the focus of many research studies due to their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

Thiazole derivatives can be synthesized by reacting with n-alkylbromides in the presence of a base . The substituents at different positions of the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a boiling point of 116–118°C .

Scientific Research Applications

Synthesis and Antiviral Activity

Sulfonamides, including those with thiazole derivatives, have been synthesized for potential antiviral applications. A study detailed the synthesis of sulfonamide derivatives with demonstrated activity against tobacco mosaic virus, indicating their utility in developing antiviral agents (Chen et al., 2010).

Anticancer Activity

Sulfonamide compounds bearing a biologically active moiety have shown promise in inhibiting VEGFR-2, a critical target in cancer therapy. This activity suggests their potential role in designing novel anticancer therapies (Ghorab et al., 2016).

Antibacterial Agents

The development of novel heterocyclic compounds containing a sulfonamido moiety has been pursued for their antibacterial properties, highlighting the importance of sulfonamides in creating new antibiotics (Azab et al., 2013).

Molecular Docking Studies

Molecular docking studies of sulfonamide derivatives have been conducted to understand their interaction with biological targets, demonstrating their potential in rational drug design (Hussein, 2018).

Chemotherapy Sensitivity Testing

The MTS assay, involving derivatives of thiazole for determining cell growth and drug sensitivity, showcases the role of these compounds in evaluating chemotherapy efficacy (O’Toole et al., 2003).

Environmental Biodegradation Studies

Studies on the biotransformation of sulfonamide compounds in environmental settings underline their relevance in understanding pollutant degradation pathways (Yin et al., 2018).

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S3/c1-4-11-5-6-13(19-11)20(16,17)14-8-7-12-9(2)15-10(3)18-12/h5-6,14H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBDMVAUXMEHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide

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